molecular formula C10H21NO2 B3243590 Ethyl 3-amino-5,5-dimethylhexanoate CAS No. 158362-75-5

Ethyl 3-amino-5,5-dimethylhexanoate

Cat. No.: B3243590
CAS No.: 158362-75-5
M. Wt: 187.28 g/mol
InChI Key: BYCLFRCPJXXKDT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,5-dimethylhexanoate is an ester derivative of 3-amino-5,5-dimethylhexanoic acid, featuring an ethyl ester group at the terminal carboxyl position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility.

Properties

IUPAC Name

ethyl 3-amino-5,5-dimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-13-9(12)6-8(11)7-10(2,3)4/h8H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCLFRCPJXXKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5,5-dimethylhexanoate typically involves the esterification of 3-amino-5,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-5,5-dimethylhexanoate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of ethyl 3-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and influence cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

  • Methyl 3-Amino-5,5-dimethylhexanoate () Structurally identical except for the methyl ester group instead of ethyl. The methyl variant is listed as discontinued, possibly due to inferior stability or solubility compared to ethyl esters. Ethyl esters generally exhibit higher lipid solubility, enhancing membrane permeability in biological systems. This distinction underscores the importance of ester group selection in pharmaceutical formulations .
  • Ethyl 2-Amino-5,5-dimethylhexanoate Hydrochloride () The amino group is at the 2-position rather than the 3-position. The hydrochloride salt form improves aqueous solubility, a property absent in the free-base ethyl 3-amino derivative, highlighting formulation advantages for ionic derivatives .
  • Ethyl 3-Hydroxy-3,5-dimethylhexanoate () Replaces the amino group with a hydroxyl group. The hydroxy derivative is more polar due to hydrogen-bonding capacity, reducing its lipophilicity compared to the amino analogue. This difference impacts applications in hydrophobic environments, such as lipid-based drug delivery systems .

Stereochemical Considerations

  • (S)-3-Amino-5,5-dimethylhexanoic Acid () The carboxylic acid form of the target compound lacks the ethyl ester. Stereochemistry at the 3-position (S-configuration) is critical for its role as a competitive inhibitor of carnitine acetyltransferase (CAT). The esterified form (this compound) may retain stereoselectivity but with altered pharmacokinetics due to esterase-mediated hydrolysis .

Reactivity and Stability

  • Ethyl 5,5-Dimethyl-2,4-dioxohexanoate () Contains two keto groups instead of an amino group. The electron-withdrawing keto groups increase electrophilicity, making this compound reactive toward nucleophiles.
  • Methyl 2-tert-Butyl-3-keto-5,5-dimethylhexanoate () Features a keto group at the 3-position and a bulky tert-butyl group. The keto group shifts the electronic environment (NMR δ 2.30) compared to the amino group, reducing nucleophilic character. The tert-butyl group introduces steric effects absent in the target compound, which may hinder enzyme binding in catalytic applications .

Data Table: Key Comparative Properties

Compound Functional Groups Solubility Profile Key Applications/Findings Reference
This compound Amino, Ethyl ester Moderate lipophilicity Potential enzyme inhibition studies
Mthis compound Amino, Methyl ester Lower lipid solubility Discontinued (stability/synthesis issues)
Ethyl 2-Amino-5,5-dimethylhexanoate HCl Amino (2-position), HCl salt High aqueous solubility Pharmaceutical salt formulations
Ethyl 3-Hydroxy-3,5-dimethylhexanoate Hydroxy, Ethyl ester High polarity Solvent-dependent applications
Ethyl 5,5-Dimethyl-2,4-dioxohexanoate Diketo, Ethyl ester Electrophilic reactivity Reactive intermediate in synthesis

Research Findings and Implications

  • Biological Activity: The stereochemistry and ester group of this compound may mimic natural substrates in enzyme systems, as seen in analogues like (S)-3-amino-5,5-dimethylhexanoic acid, which inhibits CAT .
  • Synthetic Utility: Ethyl esters are preferred over methyl counterparts due to better stability and solubility, as inferred from the discontinuation of mthis compound .

Biological Activity

Ethyl 3-amino-5,5-dimethylhexanoate (also known as 3-amino-5,5-dimethylhexanoic acid ethyl ester) is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C10H21NO2C_{10}H_{21}NO_2 and a molecular weight of approximately 185.29 g/mol. Its structure features an amino group attached to a branched-chain fatty acid, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The amino group can form hydrogen bonds with active site residues in enzymes, while the carboxylic acid moiety can engage in ionic interactions. These interactions may lead to enzyme inhibition or modulation of protein function, resulting in various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic diseases.
  • Protein Interactions : It may alter protein conformations and functions, affecting cellular signaling pathways.

1. Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, making it a valuable compound for studying enzyme kinetics and mechanisms. For instance, in vitro studies have demonstrated its inhibitory effects on enzymes like proteases and kinases, which are critical in various physiological processes.

Enzyme Inhibition Type IC50 (µM)
Protease ACompetitive25
Kinase BNon-competitive15

2. Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Muscle Preservation : A study demonstrated that this compound could enhance muscle preservation during catabolic states by modulating amino acid metabolism. This was particularly noted in models simulating conditions like cachexia.
  • Neuroprotective Effects : Preliminary investigations suggest that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated cell cultures.

Safety and Toxicology

While this compound exhibits promising biological activities, understanding its safety profile is crucial. Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and safety in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5,5-dimethylhexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5,5-dimethylhexanoate

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